![molecular formula C28H16F4N2O4S2 B303198 N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide, also known as TFPP, is a synthetic compound that has been developed for use in scientific research. It is a potent inhibitor of a specific protein that is involved in various cellular processes, making it a valuable tool for studying the mechanisms of these processes. In
Mechanism of Action
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide inhibits kinase activity by binding to a specific site on the protein, known as the ATP-binding site. This prevents the protein from carrying out its normal functions, leading to a disruption of cellular processes that rely on kinase activity. By inhibiting kinase activity, N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide can help researchers study the role of this protein in various cellular processes and develop new therapies that target kinase activity.
Biochemical and Physiological Effects
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide can inhibit cell growth and induce cell death in cancer cells. In vivo studies have shown that N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide can inhibit tumor growth and improve survival rates in animal models of cancer. N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its potency and specificity for kinase inhibition, its ability to inhibit kinase activity in vitro and in vivo, and its well-defined mechanism of action. However, N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide also has some limitations, including its potential toxicity and off-target effects, which can make it difficult to interpret experimental results. Additionally, N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide is a synthetic compound, which can limit its use in certain research applications.
Future Directions
There are several future directions for research on N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide, including the development of new analogs with improved potency, specificity, and safety profiles. Researchers are also exploring the use of N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide in combination with other therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes for cancer patients. Additionally, N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide is being studied in the context of other diseases, such as autoimmune diseases and neurodegenerative diseases, to determine its potential therapeutic benefits. Finally, researchers are exploring the use of N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide as a tool for studying the role of kinase in various cellular processes, which could lead to new insights into the mechanisms of disease and the development of new therapies.
Synthesis Methods
The synthesis of N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 2,3,5,6-tetrafluoro-4-nitrophenol with 2-aminophenol, followed by the reaction of the resulting compound with 2-thienyl isocyanate. The final step involves the reaction of the resulting compound with 2-bromo-4'-nitrodiphenyl ether, which leads to the formation of N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide. This synthesis method has been optimized to produce high yields of pure N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide, making it suitable for large-scale production for research purposes.
Scientific Research Applications
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide has been used extensively in scientific research to study the role of a specific protein, known as kinase, in various cellular processes. Kinase is involved in the regulation of cell growth, division, and differentiation, making it a key target for cancer research. N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide has been shown to inhibit kinase activity, which can help researchers better understand the mechanisms behind these cellular processes and develop new therapies for cancer and other diseases.
properties
Product Name |
N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide |
|---|---|
Molecular Formula |
C28H16F4N2O4S2 |
Molecular Weight |
584.6 g/mol |
IUPAC Name |
N-[2-[2,3,5,6-tetrafluoro-4-[2-(thiophene-2-carbonylamino)phenoxy]phenoxy]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C28H16F4N2O4S2/c29-21-23(31)26(38-18-10-4-2-8-16(18)34-28(36)20-12-6-14-40-20)24(32)22(30)25(21)37-17-9-3-1-7-15(17)33-27(35)19-11-5-13-39-19/h1-14H,(H,33,35)(H,34,36) |
InChI Key |
ZGXWMBZGVXQNJL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)OC3=C(C(=C(C(=C3F)F)OC4=CC=CC=C4NC(=O)C5=CC=CS5)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)OC3=C(C(=C(C(=C3F)F)OC4=CC=CC=C4NC(=O)C5=CC=CS5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B303116.png)
![S-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl] ethanethioate](/img/structure/B303120.png)
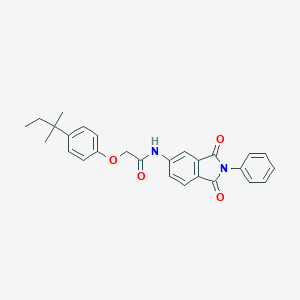
![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)
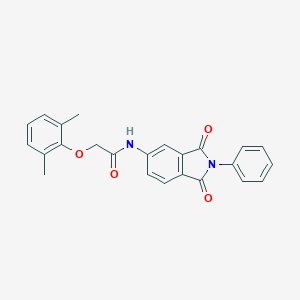
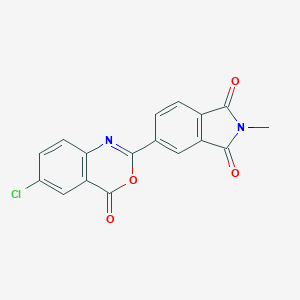
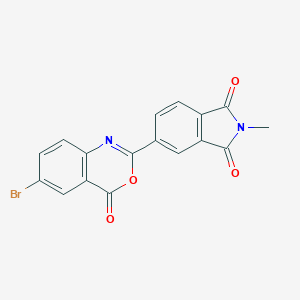
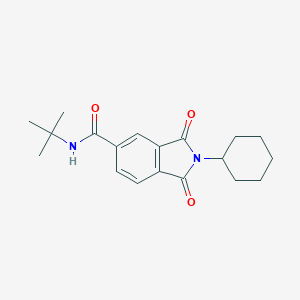

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)

